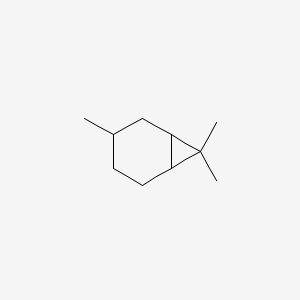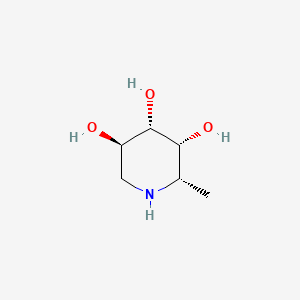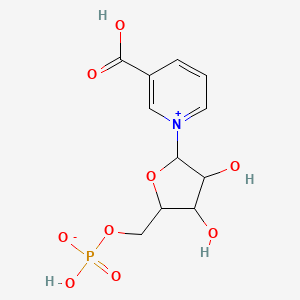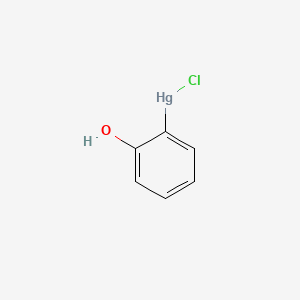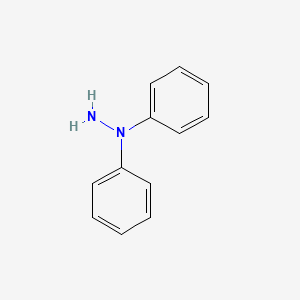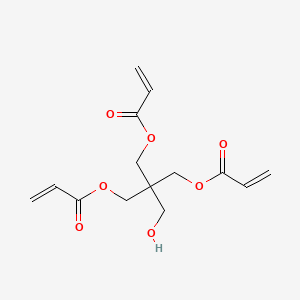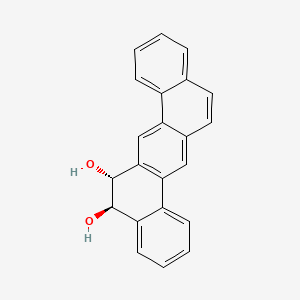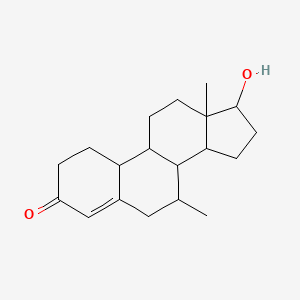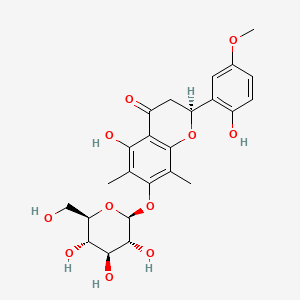
Myrciacitrin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myrciacitrin II is a flavanone glycoside that is (2S)-flavanone substituted by methyl groups at positions 6 and 8, hydroxy groups at positions 5 and 2', a methoxy group at position 5' and a beta-D-glucopyranosyloxy residue at position 7. Isolated from the leaves of Myrcia multiflora, it exhibits inhibitory activity against alpha-glucosidase and aldose reductase. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an EC 1.1.1.21 (aldehyde reductase) inhibitor and a plant metabolite. It is a beta-D-glucoside, a dihydroxyflavanone, a monomethoxyflavanone, a flavanone glycoside and a monosaccharide derivative.
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitory Activity
Myrciacitrin II, along with other flavanone glucosides like myrciacitrins III, IV, and V, isolated from the leaves of Brazilian Myrcia multiflora, has been found to exhibit potent inhibitory activity on aldose reductase, an enzyme implicated in diabetic complications (Matsuda, Nishida, & Yoshikawa, 2002).
Antioxidant and Antidiabetic Effects
Studies have shown that myricitrin, a related compound, demonstrates significant antioxidant and antidiabetic effects. For instance, solid lipid nanoparticles containing myricitrin have shown potential in ameliorating diabetes-induced complications in mouse models (Ahangarpour, Oroojan, Khorsandi, Kouchak, & Badavi, 2018).
Anti-Inflammatory Activity
Quercitrin, a bioflavonoid similar to myricitrin, has demonstrated significant anti-inflammatory activity in experimental colitis models. This effect is linked to its influence on proinflammatory mediators, including nitric oxide (Camuesco, Comalada, Rodríguez-Cabezas, Nieto, Lorente, Concha, Zarzuelo, & Gálvez, 2004).
Antithrombotic Activity
Myricitrin isolated from Cercis chinensis leaves has been evaluated for its antithrombotic activity. The findings suggested significant antithrombotic effects, with an influence on various blood parameters and markers (He, Wang, Niu, Chen, Li, & Kang, 2019).
Diabetic Nephropathy Treatment
Myricitrin has been evaluated for its therapeutic potential against diabetic nephropathy, showcasing a hypoglycemic effect and improvement in glucose uptake, along with attenuation of oxidative stress and inflammation (Dua, Joardar, Chakraborty, Bhowmick, Saha, De Feo, & Dewanjee, 2021).
Reproductive System Disorders Treatment
In a study focused on male diabetic mice, myricitrin and solid lipid nanoparticles containing myricitrin were evaluated for their effects on diabetes-induced reproductive system disorders. The findings showed improvement in various reproductive parameters (Oroojan, Ahangarpour, Paknejad, Zareian, Hami, & Abtahi, 2019).
Anticancer Activity
Myricitrin has been studied for its inhibitory effect on the proliferation and transformation of carcinogenic cells, particularly in the context of prostate cancer. The compound demonstrated effective induction of apoptosis in cancer cell lines (Xu, Zhang, Ye, Xue, Shi, Pan, & Chen, 2013).
Eigenschaften
CAS-Nummer |
203734-34-3 |
|---|---|
Produktname |
Myrciacitrin II |
Molekularformel |
C24H28O11 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
(2S)-5-hydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,8-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C24H28O11/c1-9-18(28)17-14(27)7-15(12-6-11(32-3)4-5-13(12)26)33-23(17)10(2)22(9)35-24-21(31)20(30)19(29)16(8-25)34-24/h4-6,15-16,19-21,24-26,28-31H,7-8H2,1-3H3/t15-,16+,19+,20-,21+,24-/m0/s1 |
InChI-Schlüssel |
NKSFQBQBCJYBBO-WUQIJIJDSA-N |
Isomerische SMILES |
CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O[C@@H](CC2=O)C4=C(C=CC(=C4)OC)O)O |
SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=C(C=CC(=C4)OC)O)O |
Kanonische SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=C(C=CC(=C4)OC)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



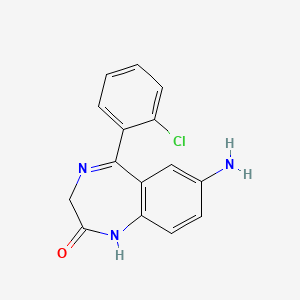
![(2R,3R,4S,5R)-5-[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B1198263.png)
